molecular formula C12H8Br2O3 B3012030 2,4-Dibromo-6-methylphenyl furan-2-carboxylate CAS No. 325811-49-2

2,4-Dibromo-6-methylphenyl furan-2-carboxylate

Cat. No.: B3012030
CAS No.: 325811-49-2
M. Wt: 360.001
InChI Key: MQEZVUWJGDFTRV-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylphenyl furan-2-carboxylate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,4-dibromo-6-methylphenyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methylphenyl furan-2-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed by coupling 2-bromo-5-nitrofuran with 2-hydroxyphenyl boronic acid under microwave irradiation in the presence of palladium catalyst (Pd(PPh3)4) and potassium carbonate (K2CO3) as a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-methylphenyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products Formed:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino-substituted furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-methylphenyl furan-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • 2,4-Dibromo-6-methylphenyl furan-2-carboxylic acid
  • 2,4-Dibromo-6-methylphenyl furan-2-carboxamide
  • 2,4-Dibromo-6-methylphenyl furan-2-carboxaldehyde

Uniqueness: 2,4-Dibromo-6-methylphenyl furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine atoms and the furan ring makes it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

(2,4-dibromo-6-methylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O3/c1-7-5-8(13)6-9(14)11(7)17-12(15)10-3-2-4-16-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEZVUWJGDFTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=CO2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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